4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol

Catalog No.
S2747890
CAS No.
21379-33-9
M.F
C5H6F6O2
M. Wt
212.091
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol

CAS Number

21379-33-9

Product Name

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol

IUPAC Name

4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-diol

Molecular Formula

C5H6F6O2

Molecular Weight

212.091

InChI

InChI=1S/C5H6F6O2/c6-4(7,8)3(13,1-2-12)5(9,10)11/h12-13H,1-2H2

InChI Key

PYTQULGOMFBQNV-UHFFFAOYSA-N

SMILES

C(CO)C(C(F)(F)F)(C(F)(F)F)O

solubility

not available

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol (TTBD, CAS 21379-33-9) is a specialized, high-purity fluorinated monomer precursor primarily utilized in the synthesis of advanced photoresists for 193 nm immersion and Extreme Ultraviolet (EUV) lithography. Structurally, TTBD features a butane-1,3-diol backbone functionalized with a hexafluoroisopropanol (HFIP) moiety. This dual-functionality provides a primary alcohol for straightforward esterification (e.g., to TTBD-methacrylate) and a highly acidic tertiary fluoroalcohol that enables pH-triggered solubility switching. For procurement teams sourcing semiconductor-grade precursors, TTBD offers an optimal balance of 193 nm transparency, high water contact angles for immersion processes, and precise alkaline developer (TMAH) solubility, distinguishing it from legacy phenolic or non-fluorinated aliphatic precursors.

Generic substitution of TTBD with simpler fluorinated alcohols (like standard HFIP) or non-fluorinated diols fundamentally compromises photoresist performance and manufacturability. Non-fluorinated aliphatic precursors lack the necessary transparency at 193 nm, leading to unacceptable optical absorption and pattern degradation. Conversely, while direct HFIP-methacrylate provides transparency and base solubility, it lacks the two-carbon spacer present in the butane-1,3-diol backbone of TTBD. This spacer is critical for tuning the polymer's glass transition temperature (Tg) and reducing steric hindrance during polymerization. Substituting TTBD with rigid or spacer-free fluorinated monomers alters the dissolution kinetics in tetramethylammonium hydroxide (TMAH) developers, resulting in line-edge roughness, swelling, or complete failure during the development stage of high-resolution photolithography [1].

Optical Transparency at 193 nm

A critical requirement for 193 nm lithography is the optical transparency of the resist. TTBD-derived fluorinated aliphatic polymers exhibit an optical absorbance of < 1.0 µm⁻¹ at 193 nm. In stark contrast, legacy 248 nm precursors based on phenolic or novolac resins contain highly absorbing aromatic rings, resulting in an absorbance of > 10 µm⁻¹ at 193 nm [1]. This massive reduction in absorbance is what enables TTBD-based materials to be used in modern deep-UV patterning without severe light attenuation and pattern distortion.

Evidence DimensionOptical Absorbance at 193 nm
Target Compound Data< 1.0 µm⁻¹ (TTBD-based fluorinated aliphatics)
Comparator Or Baseline> 10 µm⁻¹ (Legacy phenolic/novolac resins)
Quantified Difference> 90% reduction in optical absorbance
Conditions193 nm deep-UV exposure of thin polymer films

Procuring TTBD ensures the synthesized photoresist maintains the high transparency required to achieve sub-50 nm feature resolutions in modern semiconductor fabs.

Aqueous Alkaline Developer (TMAH) Solubility

The development step in semiconductor fabrication relies on 0.26N TMAH. Standard non-acidic fluorinated alkyl methacrylates are highly hydrophobic and completely insoluble in aqueous base, requiring the procurement of specialized, environmentally problematic organic solvent developers. TTBD incorporates a highly acidic hexafluoroisopropanol (HFIP) moiety (pKa ~ 9-10), which undergoes rapid deprotonation and dissolution in standard 0.26N TMAH [1]. This pH-triggered solubility switch allows the resist to remain hydrophobic during exposure but dissolve cleanly during development.

Evidence DimensionDissolution in 0.26N TMAH
Target Compound DataRapidly soluble (due to acidic HFIP group)
Comparator Or BaselineInsoluble (Standard non-acidic fluorinated alkyl methacrylates)
Quantified DifferenceEnables 100% aqueous base development vs. organic solvent dependency
ConditionsStandard 0.26N Tetramethylammonium hydroxide (TMAH) developer at room temperature

Allows semiconductor fabrication facilities to upgrade to advanced fluorinated resists without overhauling their standard aqueous alkaline development infrastructure.

Immersion Fluid Compatibility and Hydrophobicity

In 193 nm immersion lithography, water is used as the optical medium between the lens and the resist. Standard non-fluorinated methacrylate resists have lower water contact angles (~65-70°), making them prone to water permeation, swelling, and leaching of photoacid generators. TTBD-incorporated polymers leverage the dense fluorine content of the HFIP group to achieve high water contact angles (typically > 80°) [1]. This elevated hydrophobicity acts as a barrier, preventing water-induced defects and protecting expensive optical lenses from contamination.

Evidence DimensionWater Contact Angle (Neutral pH)
Target Compound Data> 80° (TTBD-incorporated polymers)
Comparator Or Baseline~ 65-70° (Standard non-fluorinated methacrylate resists)
Quantified Difference> 10-15° increase in water contact angle
ConditionsSessile drop method on unexposed photoresist films in neutral water

High hydrophobicity prevents resist leaching and lens contamination, which is a strict pass/fail criterion for materials entering 193 nm immersion lithography workflows.

Polymerization Processability via Aliphatic Spacer

When synthesizing photoresist polymers, steric hindrance around the polymerizable group can severely limit molecular weight and yield. Direct HFIP-methacrylate places the bulky, highly fluorinated group immediately adjacent to the polymerizable double bond (0-carbon spacer). TTBD fundamentally solves this by providing a 2-carbon aliphatic spacer (the butane-1,3-diol backbone) between the primary alcohol (esterification site) and the bulky tertiary HFIP group . This structural separation significantly reduces steric hindrance during downstream radical polymerization, enabling higher monomer conversion rates and more precise control over the polymer's glass transition temperature (Tg).

Evidence DimensionSpacer Length / Steric Hindrance
Target Compound Data2-carbon aliphatic spacer (Butane backbone)
Comparator Or Baseline0-carbon spacer (Direct HFIP-methacrylate)
Quantified DifferenceAddition of a flexible 2-carbon linkage
ConditionsMonomer precursor structural analysis for downstream radical polymerization

Procuring a precursor with a built-in spacer improves downstream polymerization yields and allows formulators to fine-tune the thermomechanical properties of the resist.

193 nm Immersion Lithography Photoresists

TTBD is the precursor of choice for synthesizing TTBD-methacrylate, a critical monomer in 193i photoresists. Its unique combination of high water contact angle (preventing leaching into the immersion fluid) and TMAH solubility makes it indispensable for high-volume semiconductor manufacturing where defect reduction is critical[1].

Extreme Ultraviolet (EUV) Resist Design

In EUV lithography, high etch resistance and precise dissolution control are paramount. The high fluorine content and specific pKa of the TTBD moiety allow for the formulation of EUV resists with minimized line-edge roughness and high sensitivity to secondary electrons generated during EUV exposure [1].

Advanced Polyimide and Specialty Fluoropolymer Synthesis

Beyond photoresists, TTBD serves as a specialized diol building block for fluorinated polyurethanes, polyesters, and polyimides. The aliphatic spacer and HFIP group provide low refractive index, high optical clarity, and chemical resistance, making it highly suitable for optical coatings or advanced electronic packaging[1].

XLogP3

1.3

Dates

Last modified: 08-16-2023

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